molecular formula C25H21Cl2N B13135495 N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride CAS No. 106325-01-3

N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride

Cat. No.: B13135495
CAS No.: 106325-01-3
M. Wt: 406.3 g/mol
InChI Key: CUHPDWGJMBOCME-UHFFFAOYSA-M
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Description

N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2-chlorobenzyl group attached to a diphenylbenzenaminium core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride typically involves the reaction of N,N-diphenylbenzenaminium chloride with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers. The reactions are typically carried out in acidic or neutral conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers. The reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: The major products include substituted ammonium compounds.

    Oxidation Reactions: The major products include corresponding oxides or other oxidation products.

    Reduction Reactions: The major products include corresponding amines or other reduction products.

Scientific Research Applications

N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of other quaternary ammonium compounds.

    Biology: The compound is used as a biological stain and in the preparation of biological samples for microscopy.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cellular membranes, leading to cell lysis and death. Additionally, the compound can interact with various proteins and enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-diphenylbenzenaminiumchloride
  • N-(2-Bromobenzyl)-N,N-diphenylbenzenaminiumchloride
  • N-(2-Fluorobenzyl)-N,N-diphenylbenzenaminiumchloride

Uniqueness

N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents, making it a valuable reagent in organic synthesis and other applications.

Properties

CAS No.

106325-01-3

Molecular Formula

C25H21Cl2N

Molecular Weight

406.3 g/mol

IUPAC Name

(2-chlorophenyl)methyl-triphenylazanium;chloride

InChI

InChI=1S/C25H21ClN.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

CUHPDWGJMBOCME-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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